molecular formula C26H28N2O7 B13713665 (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate

(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate

Cat. No.: B13713665
M. Wt: 480.5 g/mol
InChI Key: BEENRUXRYNJLMB-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate is a compound with significant applications in scientific research. It is known for its role as a protein crosslinker, which allows it to modify lysine residues in proteins . This compound is often used in the synthesis of peptides and other complex molecules due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and the reaction is often catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoic acid and 2,5-dioxopyrrolidin-1-amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate involves the formation of covalent bonds with lysine residues in proteins. This crosslinking modifies the protein’s structure and function, allowing researchers to study protein interactions and stability . The compound targets specific amino acid residues, making it a valuable tool in protein engineering and modification .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate include:

Uniqueness

What sets this compound apart from similar compounds is its specific reactivity and stability, making it particularly useful in peptide synthesis and protein crosslinking. Its ability to form stable covalent bonds with lysine residues in proteins makes it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C26H28N2O7

Molecular Weight

480.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate

InChI

InChI=1S/C26H28N2O7/c29-23-12-13-24(30)28(23)35-25(31)11-5-6-15-33-16-14-27-26(32)34-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,22H,5-6,11-17H2,(H,27,32)

InChI Key

BEENRUXRYNJLMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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